molecular formula C19H21N3O3S B2560738 N-{4-[1-acetyl-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 851717-49-2

N-{4-[1-acetyl-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

Cat. No.: B2560738
CAS No.: 851717-49-2
M. Wt: 371.46
InChI Key: JDDGTDLGJPQYNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of benzenesulfonamide derivatives featuring a pyrazoline core. The pyrazoline ring is substituted at position 1 with an acetyl group and at position 5 with a 4-methylphenyl moiety. Pyrazoline derivatives are widely studied for their anticancer, antimicrobial, and antiviral activities due to their structural versatility and ability to modulate key biological targets .

Properties

IUPAC Name

N-[4-[2-acetyl-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-13-4-6-16(7-5-13)19-12-18(20-22(19)14(2)23)15-8-10-17(11-9-15)21-26(3,24)25/h4-11,19,21H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDDGTDLGJPQYNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)C)C3=CC=C(C=C3)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{4-[1-acetyl-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent findings.

1. Chemical Structure and Synthesis

The compound can be represented by the following structural formula:

\text{N 4 1 acetyl 5 4 methylphenyl 4 5 dihydro 1H pyrazol 3 yl phenyl}methanesulfonamide}

The synthesis typically involves the reaction of suitable precursors that include a pyrazole moiety, which is known for its diverse biological properties. The synthetic route often employs methods such as cyclocondensation and sulfonation to introduce functional groups that enhance biological activity.

2.1 Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast (MDA-MB-231) and prostate cancer cells. The IC50 values observed in these studies indicate significant antiproliferative activity:

Cell LineIC50 (µM)
MDA-MB-2310.95
Prostate Cancer0.33

These values suggest that the compound exhibits a strong inhibitory effect on cancer cell growth, making it a candidate for further development as an anticancer agent .

The mechanism underlying its anticancer activity may involve the modulation of key signaling pathways associated with cancer cell survival and proliferation. Studies utilizing docking simulations have indicated that the compound interacts with specific protein targets involved in tumorigenesis, potentially leading to apoptosis in malignant cells .

3. Other Biological Activities

In addition to its anticancer properties, this compound has been evaluated for other biological activities:

  • Antibacterial Activity : Preliminary screenings have shown moderate antibacterial effects against strains such as Salmonella typhi and Bacillus subtilis.
Bacterial StrainActivity Level
Salmonella typhiModerate
Bacillus subtilisModerate
  • Enzyme Inhibition : The compound has demonstrated promising inhibitory effects on enzymes like acetylcholinesterase (AChE), which is relevant in neurodegenerative disease contexts .

4. Case Studies and Research Findings

Several studies have contributed to understanding the biological profile of this compound:

  • Anticancer Efficacy : A study published in MDPI evaluated various derivatives of pyrazole compounds, including this compound, highlighting its significant cytotoxicity against multiple cancer cell lines .
  • Pharmacological Evaluation : Another investigation focused on the pharmacological behavior associated with similar sulfonamide derivatives, noting their broad spectrum of activity including anti-inflammatory and antitumor effects .

5. Conclusion

This compound represents a promising lead compound with notable biological activities, particularly in anticancer research. Its multifaceted pharmacological profile warrants further exploration through clinical studies and optimization to enhance its therapeutic efficacy.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the pyrazole moiety exhibit potent anticancer properties. Specifically, N-{4-[1-acetyl-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide has been identified as a potential androgen receptor antagonist. This activity is particularly relevant for treating prostate cancer, where androgen receptor modulation is crucial for therapeutic efficacy. Studies have shown that similar pyrazole derivatives can inhibit the proliferation of prostate cancer cell lines, demonstrating their potential as novel anticancer agents .

Anti-inflammatory Properties

Pyrazole derivatives are also recognized for their anti-inflammatory effects. The compound has shown promise in reducing inflammation through various mechanisms, including the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential applications in treating inflammatory diseases .

Enzyme Inhibition

The compound's structure allows it to interact with specific enzymes, potentially leading to the development of enzyme inhibitors that can be used in therapeutic contexts. For instance, pyrazole derivatives have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in pain and inflammation .

Molecular Docking Studies

Computational studies using molecular docking techniques have suggested that this compound can bind effectively to target proteins involved in disease pathways. These studies provide insights into the binding affinities and interactions at the molecular level, which are crucial for drug design .

Nonlinear Optical Properties

Recent investigations into the nonlinear optical properties of pyrazole derivatives indicate that compounds like this compound may serve as candidates for applications in photonic devices. Their ability to exhibit significant second-order nonlinear optical responses makes them suitable for use in advanced optical materials .

Data Table: Summary of Applications

Application AreaSpecific Use CaseMechanism/Properties
Medicinal ChemistryAnticancer agent for prostate cancerAndrogen receptor antagonism
Anti-inflammatory treatmentInhibition of cytokines
Molecular BiologyEnzyme inhibitorsInteraction with COX enzymes
Molecular docking studiesBinding affinity predictions
Material ScienceNonlinear optical materialsSignificant second-order nonlinear response

Comparison with Similar Compounds

Structural Comparisons

The target compound shares structural motifs with several methanesulfonamide-containing pyrazoline derivatives. Key differences lie in the substituents on the pyrazoline ring and the aryl groups, which influence physicochemical properties and biological activity.

Table 1: Structural and Functional Comparison

Compound Name Pyrazoline Substituents Aryl Group Molecular Weight (g/mol) Key Biological Activity References
Target Compound 1-Acetyl, 5-(4-methylphenyl) 4-Methylphenyl 427.49 (estimated) Anticancer (potential)
N-(3-(1-Benzoyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide 1-Benzoyl, 5-(2-ethoxyphenyl) 2-Ethoxyphenyl ~473.52 Antiviral (Monkeypox DPol/A42R inhibition)
N-{3-[1-(Methoxyacetyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide 1-Methoxyacetyl, 5-(3-nitrophenyl) 3-Nitrophenyl 472.46 Not explicitly reported
N-(4-{1-[(3-Chlorophenyl)sulfonyl]-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}phenyl)ethanesulfonamide 1-(3-Chlorophenyl)sulfonyl, 5-(2-fluorophenyl) 2-Fluorophenyl 538.00 Herbicidal (as sulfentrazone metabolite)
Sulfentrazone (Herbicide) 1-(Difluoromethyl triazolone) 2,4-Dichlorophenyl 397.22 Herbicidal (protoporphyrinogen oxidase inhibition)

Physicochemical Properties

  • Electron-Withdrawing vs. Electron-Donating Groups : Nitro () and halogen () substituents increase lipophilicity and metabolic stability, whereas methoxy or methyl groups (target compound) balance solubility and membrane permeability.
  • Sulfonamide Variations: Ethanesulfonamide () vs.

Q & A

Q. Basic Research Focus

  • HPLC : Use Chromolith columns () with UV detection (λ = 254 nm) to assess purity (>98%) .
  • LC-MS : Monitor degradation products (e.g., hydrolysis of the acetyl group) using high-resolution Q-TOF systems .
  • Thermogravimetric analysis (TGA) : Confirm thermal stability up to 200°C (common for sulfonamides).

How can contradictory biological activity data between in vitro and in vivo models be addressed?

Advanced Research Focus
Discrepancies may arise from pharmacokinetic factors:

  • Solubility : Use DMSO/PBS mixtures () to improve aqueous solubility for in vitro assays .
  • Metabolic stability : Perform hepatic microsome assays (e.g., human S9 fraction) to identify metabolic hotspots (e.g., acetyl group hydrolysis) .
  • Formulation : Encapsulate in liposomes () to enhance bioavailability in rodent models .

What computational methods predict the binding affinity of this compound to therapeutic targets?

Q. Advanced Research Focus

  • Molecular docking : Use AutoDock or Schrödinger Suite to model interactions with COX-2 (PDB: 5IKT).
  • MD simulations : GROMACS simulations (50 ns) assess stability of sulfonamide hydrogen bonds with Arg120 .
  • ADMET prediction : SwissADME estimates logP (~3.5) and CNS permeability, critical for neurotargets .

How does the electronic environment of the pyrazoline ring influence spectroscopic characterization?

Q. Basic Research Focus

  • NMR : The deshielded pyrazoline C-3 proton appears at δ 5.2–5.5 ppm () due to ring current effects .
  • IR : Sulfonamide S=O stretches at 1150–1350 cm⁻¹ confirm hydrogen-bonding capacity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.